molecular formula C20H28ClNO3 B12363342 Desethyloxybutynin-d5 (hydrochloride)

Desethyloxybutynin-d5 (hydrochloride)

Cat. No.: B12363342
M. Wt: 370.9 g/mol
InChI Key: DSWCYTSHCYXHGW-OGZAJPJGSA-N
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Description

Desethyloxybutynin-d5 (hydrochloride) is a deuterium-labeled version of Desethyloxybutynin hydrochloride. Desethyloxybutynin is the active metabolite of Oxybutynin, an anticholinergic agent that inhibits voltage-dependent potassium channels . This compound is primarily used for research purposes, particularly in the study of drug metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Desethyloxybutynin-d5 (hydrochloride) involves the synthesis of the non-labeled Desethyloxybutynin followed by deuterium exchange reactions. Typically, the synthesis starts with the preparation of Oxybutynin, which is then subjected to deuterium gas to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Desethyloxybutynin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of deuterium gas in the exchange reactions is carefully controlled to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Desethyloxybutynin-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs .

Scientific Research Applications

Desethyloxybutynin-d5 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Desethyloxybutynin-d5 (hydrochloride) exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, reducing the urge to void. The compound targets postganglionic type 1, 2, and 3 muscarinic receptors, thereby preventing the contraction of the bladder muscle .

Comparison with Similar Compounds

Similar Compounds

    Desethyloxybutynin hydrochloride: The non-deuterated version of Desethyloxybutynin-d5 (hydrochloride).

    Oxybutynin: The parent compound from which Desethyloxybutynin is derived.

    Tolterodine: Another anticholinergic agent used for similar therapeutic purposes.

Uniqueness

Desethyloxybutynin-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart .

Properties

Molecular Formula

C20H28ClNO3

Molecular Weight

370.9 g/mol

IUPAC Name

4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1/i1D3,2D2;

InChI Key

DSWCYTSHCYXHGW-OGZAJPJGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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